5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride
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Overview
Description
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a dihydropyrimidinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the dihydropyrimidinone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Microwave-assisted organic synthesis (MAOS) has also been employed to enhance synthetic efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. Docking studies have suggested that it may bind to certain protein pockets, influencing biological activities such as enzyme inhibition or receptor modulation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrrolidin-2,5-dione: Another derivative with potential biological activities.
Prolinol: A compound with a pyrrolidine ring and hydroxyl group.
Uniqueness
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific combination of a methoxy group and a dihydropyrimidinone core, which may confer distinct biological properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-7-5-11-8(12-9(7)13)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZLXURYQXBVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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